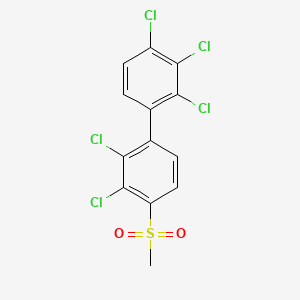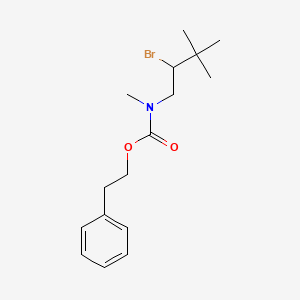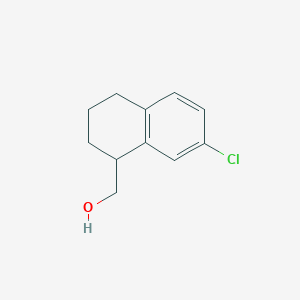
3-Amino-4-(4-methoxyphenyl)-1-phenylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-(4-methoxyphenyl)-1-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a phenyl group attached to the azetidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-methoxyphenyl)-1-phenylazetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Staudinger reaction, which involves the reaction of an imine with a ketene. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Amino-4-(4-methoxyphenyl)-1-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azetidinones with various functional groups.
科学的研究の応用
3-Amino-4-(4-methoxyphenyl)-1-phenylazetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 3-Amino-4-(4-methoxyphenyl)-1-phenylazetidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl and methoxyphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-Amino-4-phenylazetidin-2-one: Lacks the methoxyphenyl group, which may affect its biological activity and chemical reactivity.
4-(4-Methoxyphenyl)-1-phenylazetidin-2-one: Lacks the amino group, which may reduce its ability to form hydrogen bonds with biological targets.
3-Amino-1-phenylazetidin-2-one: Lacks the methoxyphenyl group, similar to the first compound, and may have different reactivity and applications.
Uniqueness
3-Amino-4-(4-methoxyphenyl)-1-phenylazetidin-2-one is unique due to the presence of both the amino and methoxyphenyl groups, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse interactions with biological targets and enhances its potential as a versatile compound in various applications.
特性
CAS番号 |
112097-85-5 |
|---|---|
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC名 |
3-amino-4-(4-methoxyphenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C16H16N2O2/c1-20-13-9-7-11(8-10-13)15-14(17)16(19)18(15)12-5-3-2-4-6-12/h2-10,14-15H,17H2,1H3 |
InChIキー |
ZFSHBMDUBOZWOL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



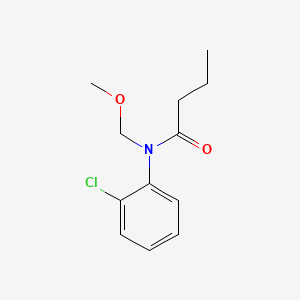

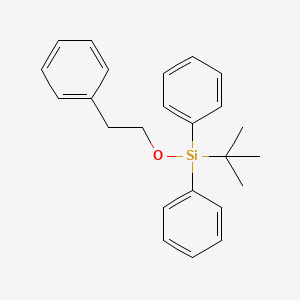
methyl}benzamide](/img/structure/B14324963.png)


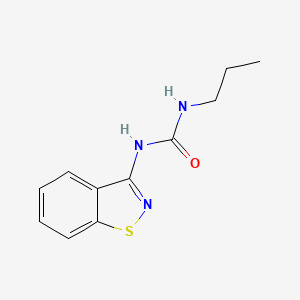
![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)
